(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-3-yl)methanone
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Overview
Description
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-3-yl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups
Mechanism of Action
Target of action
Compounds containing the 1,2,4-triazole moiety are known to exhibit a wide range of biological activities. They are often involved in interactions with various enzymes and receptors in the cell .
Mode of action
The mode of action of 1,2,4-triazole derivatives can vary greatly depending on the specific compound and its targets. Some common mechanisms include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA synthesis .
Biochemical pathways
The affected pathways will depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in DNA synthesis, it could affect the cell cycle and DNA replication processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and can greatly influence its bioavailability. For example, the presence of the piperazine ring may influence the compound’s solubility and absorption .
Result of action
The molecular and cellular effects of the compound’s action will depend on its mode of action and the biochemical pathways it affects. This could range from cell death in the case of anticancer activity, to inhibition of microbial growth in the case of antimicrobial activity .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-3-yl)methanone has been shown to exhibit potent inhibitory activities against certain cancer cell lines .
Cellular Effects
In cellular processes, this compound has been observed to inhibit the proliferation of certain cancer cells by inducing apoptosis .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-3-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the triazole and pyrimidine intermediates, followed by their coupling with piperazine and furan derivatives. Common reaction conditions include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), catalysts such as palladium or copper, and reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. The use of automated reactors and advanced purification techniques like chromatography or crystallization may also be employed.
Chemical Reactions Analysis
Types of Reactions
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole and pyrimidine rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine and furan moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-3-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity, making it a candidate for drug development. Its potential applications include acting as an enzyme inhibitor, receptor antagonist, or antimicrobial agent. Research into its pharmacokinetics and pharmacodynamics is essential to understand its therapeutic potential.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-3-yl)methanone include other triazole-pyrimidine derivatives, piperazine-containing molecules, and furan-based compounds. Examples include:
- (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-3-yl)methanone
- (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzofuran-3-yl)methanone
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
furan-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c23-15(12-1-6-24-8-12)21-4-2-20(3-5-21)13-7-14(18-10-17-13)22-11-16-9-19-22/h1,6-11H,2-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKAJYGRCVTZSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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